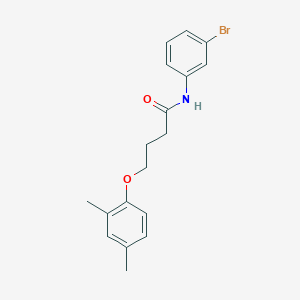

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide

Description

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide is a synthetic amide derivative characterized by a 3-bromophenyl group attached to the amide nitrogen and a 2,4-dimethylphenoxy moiety linked via a butanamide chain. Its molecular formula is C₁₇H₁₇BrNO₂, with a molecular weight of 362.23 g/mol. The bromine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, while the 2,4-dimethylphenoxy group contributes steric bulk and moderate electron-donating properties.

Properties

IUPAC Name |

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-13-8-9-17(14(2)11-13)22-10-4-7-18(21)20-16-6-3-5-15(19)12-16/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQSISPGLHPGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 4-(2,4-dimethylphenoxy)butanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide can undergo various types of chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Bromophenol derivatives.

Reduction: Corresponding amines.

Substitution: Hydroxyl or amino-substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The dimethylphenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences from the target compound:

Electronic and Steric Properties

- The 2,4-dimethylphenoxy group balances steric bulk without excessive hindrance, likely favoring membrane permeability .

- Comparison with : The 4-isopropoxyphenyl substituent increases lipophilicity (logP ~3.5 estimated) compared to the bromophenyl group (logP ~3.0), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- The 4-chloro-2-methylphenoxy group increases polarity, possibly improving solubility but reducing metabolic stability compared to dimethyl-substituted analogs .

Biological Activity

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound consists of a butanamide backbone substituted with a bromophenyl group and a dimethylphenoxy group. The synthesis typically involves several key steps:

- Bromination : Introduction of the bromine atom into the phenyl ring.

- Phenoxy Group Attachment : Reaction with 2,4-dimethylphenol to form the ether bond.

- Formation of the Butanamide Backbone : Achieved through the reaction of butyric acid with an amine.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The structure allows for potential binding to enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound may influence receptor activity, affecting signaling pathways related to inflammation and cell growth.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi by disrupting their cell membranes or metabolic functions.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to suppress pro-inflammatory cytokines such as IL-1β and IL-6, indicating potential applications in treating inflammatory diseases.

- Anticancer Potential : Investigations into derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

In Vitro Studies

A study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory properties of this compound. Results showed a marked reduction in inflammation markers in treated groups compared to controls, supporting its therapeutic potential.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and dimethyl groups | Antimicrobial, anti-inflammatory |

| N-(3-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide | Lacks bromine substitution | Different reactivity profile |

| N-(3-bromophenyl)-4-phenoxybutanamide | Lacks dimethyl substitution | Reduced potency against certain targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.